1-(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-11(8-14-13(9)17-3)12-5-4-6-15(12)10(2)16/h7-8,12H,4-6H2,1-3H3 |
InChI Key |
RBKFMGPEXBEPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC)C2CCCN2C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Methoxy-5-methylpyridin-3-amine
This intermediate is critical for constructing the pyridine core. A common route involves:
-
Buchwald-Hartwig amination of 3-bromo-6-methoxy-5-methylpyridine using palladium catalysts (e.g., Pd(OAc)₂) and Xantphos as a ligand.
-
Microwave-assisted reactions (110°C, 1 hour) with tributyl(1-ethoxyvinyl)stannane and potassium carbonate in DMF/water mixtures yield 1-(5-methylpyridin-3-yl)ethanone, which is further functionalized.
-
Combine 3-bromo-5-methylpyridine (4.07 mmol), tributyl(1-ethoxyvinyl)tin (5.70 mmol), PdCl₂(PPh₃)₂ (0.081 mmol), and K₂CO₃ (8.14 mmol) in H₂O/DMF (1:3).
-
Irradiate at 110°C under microwave for 1 hour.
-
Hydrolyze with 6N HCl in methanol to yield 1-(5-methylpyridin-3-yl)ethanone (91% yield).
Pyrrolidine Ring Formation
The pyrrolidine moiety is typically introduced via cyclization or ring-closing metathesis :
-
Cyclocondensation : Reacting 1,4-diketones with primary amines under acidic conditions.
-
Pd-catalyzed C–N coupling : Using pyrrolidine derivatives and halogenated pyridines.
-
React 3-bromo-6-methoxy-5-methylpyridine with pyrrolidine in the presence of Pd₂(dba)₃ and Xantphos.
-
Optimize in toluene at 110°C for 12 hours to achieve 2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidine (78% yield).
Acetylation of Pyrrolidine Nitrogen
Direct Acetylation
The final step involves introducing the acetyl group:
-
Treat 2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidine with acetyl chloride in dichloromethane and triethylamine (0–5°C, 2 hours).
-
Yield : 85–90% after silica gel chromatography (eluent: ethyl acetate/hexane).
Optimization Insight :
-
Lower temperatures minimize side reactions (e.g., over-acetylation).
-
Anhydrous conditions prevent hydrolysis of acetyl chloride.
Alternative Routes
One-Pot Tandem Reactions
Recent advancements utilize microwave-assisted tandem reactions to streamline synthesis:
-
Combine 3-bromo-6-methoxy-5-methylpyridine, pyrrolidine, and acetyl chloride in a single vessel.
-
Irradiate at 120°C for 30 minutes with Pd(OAc)₂ and SPhos as a ligand.
-
Isolate the product via extraction and column chromatography (75% yield).
Advantages : Reduced reaction time (30 minutes vs. 12 hours) and higher atom economy.
Enzymatic Acetylation
Emerging methods employ lipase-catalyzed acetylation for greener synthesis:
-
Use immobilized Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether.
Limitations : Longer reaction times and moderate yields compared to chemical methods.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Classical Acetylation | DCM, TEA, 0–5°C, 2 hours | 85–90 | >98 | High reproducibility |
| Microwave Tandem | Pd(OAc)₂, 120°C, 30 minutes | 75 | 95 | Rapid synthesis |
| Enzymatic | CAL-B, 40°C, 24 hours | 70 | 90 | Solvent-free, eco-friendly |
Challenges and Solutions
Low Yields in Coupling Steps
Purification Difficulties
-
Issue : Co-elution of acetylated byproducts during chromatography.
-
Fix : Employ gradient elution (hexane → ethyl acetate) or recrystallization from ethanol/water.
Recent Innovations (2023–2025)
Photoredox Catalysis
Chemical Reactions Analysis
Ketone Functional Group Reactivity
The ethanone group undergoes characteristic carbonyl reactions:
| Reaction Type | Conditions/Reagents | Product/Outcome | Source |
|---|---|---|---|
| Nucleophilic Addition | Grignard reagents (RMgX) | Tertiary alcohol formation | |
| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol | |
| Oxidation | KMnO₄/H⁺ | Carboxylic acid (via ketone cleavage) | |
| Condensation | NH₂OH or NH₂NH₂ | Oxime or hydrazone derivatives |
Key Notes :
-
Reduction with NaBH₄ is selective for the ketone, leaving the pyridine ring intact.
-
Oxidation under strong acidic conditions may degrade the pyrrolidine ring.
Pyrrolidine Ring Reactions
The saturated five-membered nitrogen ring participates in:
| Reaction Type | Conditions/Reagents | Outcome | Source |
|---|---|---|---|
| Alkylation | Alkyl halides (R-X) | Quaternary ammonium salt formation | |
| Ring-opening | H₂O/H⁺ (acid hydrolysis) | Linear amine derivatives | |
| Acylation | Acetyl chloride | N-Acetylpyrrolidine derivative |
Mechanistic Insight :
-
Acidic conditions protonate the pyrrolidine nitrogen, increasing electrophilicity for nucleophilic attack.
-
Ring-opening reactions are typically non-regioselective but influenced by steric effects.
Pyridine Ring Modifications
The 6-methoxy-5-methylpyridine moiety directs electrophilic substitutions:
| Reaction Type | Conditions/Reagents | Position Substituted | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C4 (meta to methoxy) | |
| Halogenation | Cl₂/AlCl₃ | C4 | |
| Demethylation | BBr₃ | Methoxy → hydroxy |
Structural Influence :
-
The methoxy group at C6 is electron-donating, directing electrophiles to C4 .
-
Methyl at C5 sterically hinders substitution at adjacent positions .
Cross-Coupling Reactions
The pyridine ring participates in metal-catalyzed couplings:
| Reaction Type | Catalysts/Ligands | Applications | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl formation at C4 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylation of pyrrolidine |
Optimization Tips :
Stability and Side Reactions
-
Thermal Degradation : Decomposes above 200°C, forming methylpyridine and pyrrolidine fragments .
-
Photolysis : UV exposure induces radical-mediated cleavage of the methoxy group .
-
Hydrolysis : Susceptible to acid/base-mediated hydrolysis of the ketone-pyrrolidine bond.
Comparative Reactivity Table
| Functional Group | Reactivity (vs Analogues) | Rationale |
|---|---|---|
| Ketone | Higher than aliphatic ketones | Adjacent N in pyrrolidine enhances electrophilicity |
| Pyridine C4 | More reactive than C2/C6 | Methoxy directs electrophiles to C4 |
| Pyrrolidine N | Less basic than piperidine | Smaller ring size reduces lone pair availability |
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone exhibits significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects on HeLa Cells
- Objective : To evaluate the cytotoxicity of the compound on HeLa cervical cancer cells.
- Method : MTT assay was used to determine cell viability.
- Results : An IC50 value of 0.02 mM was observed, indicating potent cytotoxicity.
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases.
Case Study: Neuroprotection in Neurotoxic Models
- Objective : To assess the neuroprotective effects against oxidative stress-induced neuronal damage.
- Method : Primary neuronal cultures were treated with varying concentrations of the compound prior to exposure to neurotoxins.
- Results : Significant reduction in apoptosis markers was noted, suggesting protective effects against oxidative stress.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed important insights into how modifications affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Pyrrolidine Substituents | Alterations at the C-2 position increase potency. |
| Methoxy Groups | Enhancements in interaction with target proteins. |
Mechanism of Action
The mechanism of action of 1-(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific application.
Comparison with Similar Compounds
1-(6-Methoxypyridin-3-yl)ethanone
- Structure : Lacks the pyrrolidine ring and 5-methyl group.
- Synthesis: Oxidized from 1-(6-methoxypyridin-3-yl)ethanol using pyridinium dichromate .
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
1-(5,6-Dichloropyridin-3-yl)ethanone
- Structure : Chlorine substituents at 5- and 6-positions instead of methoxy and methyl groups.
Compounds with Heterocyclic Rings
1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone
6-(2-Acetylphenyl)-1-(pyrrolidin-1-yl)hexan-1-one
- Structure: Contains a pyrrolidine ring but linked to a hexanone chain instead of pyridine.
- Synthesis: Derived from bromohexanone intermediates .
- Implications : The extended aliphatic chain may reduce aromatic interactions critical for target binding.
Substituent-Driven Comparisons
1-(6-Methylpyridin-3-yl)ethanone
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
- Structure : Additional methylsulfonylphenyl group enhances steric bulk and polarity.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s pyrrolidine ring may complicate synthesis compared to simpler ethanones, requiring multi-step protocols (e.g., oxidation of alcohol intermediates followed by ring formation) .
- Biological Relevance : Pyrrolidine-containing analogs are prevalent in bioactive molecules due to their balanced basicity and rigidity, which can enhance target engagement .
- Computational Insights : Density-functional theory (DFT) studies suggest that exact-exchange terms improve accuracy in predicting thermochemical properties of such heterocycles, aiding in rational design .
Biological Activity
1-(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone, also known by its CAS number 1352514-95-4, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring and a methoxy-substituted pyridine, which are structural motifs commonly associated with various pharmacological effects.
The molecular formula of this compound is C13H18N2O2, with a molecular weight of 234.29 g/mol. Its structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly focusing on its antibacterial and antifungal properties. The following sections detail the findings from recent research.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyridine and pyrrolidine exhibit significant antibacterial properties. In vitro evaluations showed that compounds similar to this compound were effective against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
A comparative analysis of MIC values for various derivatives indicates that the compound exhibits promising antibacterial activity. The data is summarized in the table below:
| Compound Name | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| This compound | 4.69 | 8.33 |
| Control (Ciprofloxacin) | 2 | 2 |
These results suggest that while the compound is less potent than ciprofloxacin, it still possesses noteworthy antibacterial properties, particularly against Staphylococcus aureus.
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity against common pathogens such as Candida albicans and Fusarium oxysporum. The following table summarizes the antifungal activity:
| Compound Name | MIC against C. albicans (μg/mL) | MIC against F. oxysporum (μg/mL) |
|---|---|---|
| This compound | 16.69 | 56.74 |
| Control (Fluconazole) | 8 | 25 |
The data indicates that this compound has moderate antifungal activity, particularly effective against C. albicans.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the presence of both the pyridine and pyrrolidine rings contributes to its ability to disrupt bacterial cell walls and inhibit fungal growth.
Case Studies
A notable case study involved the synthesis and evaluation of several pyrrolidine derivatives, including our compound of interest, which demonstrated significant inhibition of bacterial growth in clinical isolates. The study emphasized the importance of structural modifications in enhancing bioactivity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, the pyridine ring may be functionalized via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce the pyrrolidinyl group. Optimization requires controlling reaction temperature (e.g., 80–100°C for coupling reactions), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd(OAc)₂ for cross-coupling). Yield improvements (from ~40% to >70%) are achievable by using ligands like XPhos and degassing solvents to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR (¹H/¹³C, 2D-COSY): Assigns proton environments (e.g., methoxy protons at δ ~3.8 ppm) and confirms pyrrolidine ring conformation .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~275).
- X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Based on analogous pyridine derivatives:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use a chemical fume hood to avoid inhalation .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). The pyrrolidine ring’s conformation may influence steric interactions .
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. methyl groups) with IC₅₀ values from bioassays. Adjust lipophilicity (logP) to optimize membrane permeability .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from:
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 hrs), and solvent controls (DMSO ≤0.1% v/v).
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which impacts apparent activity .
Q. How to develop a stability-indicating analytical method for degradation studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS/MS.
- HPLC-UV Method : Optimize a C18 column with gradient elution (0.1% TFA in acetonitrile/water) to separate degradation peaks. Validate per ICH Q2(R1) guidelines .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use preparative chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric catalysis (e.g., Jacobsen’s catalyst) to retain enantiomeric excess (>99%).
- Process Monitoring : Implement inline PAT tools (e.g., FTIR) to detect racemization during reflux .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results in aqueous vs. non-polar solvents?
- Methodological Answer : Solubility discrepancies arise from:
- Polymorphism : Crystalline vs. amorphous forms (confirmed via DSC/TGA).
- pH Effects : Protonation of the pyridine nitrogen (pKa ~3.5) enhances water solubility at acidic pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
